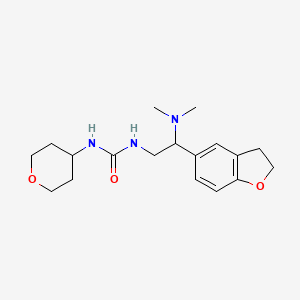
1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C18H27N3O3 and its molecular weight is 333.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H30N2O4, and it features a urea functional group, a dihydrobenzofuran moiety, and a tetrahydro-pyran structure. These structural components are significant for its interaction with biological targets.
Antimalarial Activity
Recent studies have investigated the antimalarial properties of urea derivatives, similar in structure to our compound. For instance, phenylurea substituted compounds have shown promising activity against Plasmodium falciparum, with IC50 values ranging from 0.09 to 7.2 μM. The best-performing compounds exhibited high selectivity indices (SI), indicating low cytotoxicity towards mammalian cells while retaining potent antimalarial activity .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Compound A | 0.09 | 54 |
| Compound B | 0.47 | 20 |
| Compound C | 0.22 | 55 |
The proposed mechanism of action for similar urea derivatives involves the formation of hydrogen bonds with specific residues in the target enzymes of Plasmodium species, particularly at the ATP binding site. This interaction is crucial for inhibiting the enzyme's function and subsequently disrupting the parasite's life cycle .
Study on Urea Derivatives
A study focused on various urea derivatives, including those structurally related to our compound, demonstrated significant antimalarial effects. The modifications in the urea structure were guided by quantitative structure-activity relationship (QSAR) analyses which highlighted lipophilicity as a critical factor influencing biological activity .
In Vivo Studies
In vivo studies have indicated that similar compounds could potentially reduce parasitemia in infected animal models. For example, derivatives exhibiting strong binding affinities were tested in murine models, resulting in significant reductions in parasite load compared to controls .
Propiedades
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-21(2)16(13-3-4-17-14(11-13)5-10-24-17)12-19-18(22)20-15-6-8-23-9-7-15/h3-4,11,15-16H,5-10,12H2,1-2H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVXHBRWYLWIAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1CCOCC1)C2=CC3=C(C=C2)OCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













